![molecular formula C10H11Br B2749536 [1-(Bromomethyl)cyclopropyl]benzene CAS No. 181207-69-2](/img/structure/B2749536.png)

[1-(Bromomethyl)cyclopropyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

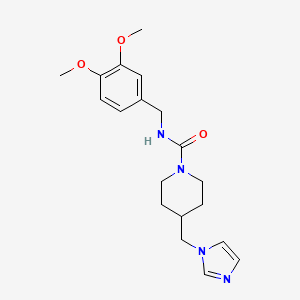

“[1-(Bromomethyl)cyclopropyl]benzene” is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.1 . The compound is in liquid form .

Synthesis Analysis

The synthesis of “[1-(Bromomethyl)cyclopropyl]benzene” and similar compounds often involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The products are typically obtained in excellent yields within about 3 seconds .Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopropyl]benzene” is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific reactions involving “[1-(Bromomethyl)cyclopropyl]benzene” are not detailed in the available resources, it’s worth noting that bromomethyl compounds often participate in nucleophilic substitution reactions . The presence of a bromomethyl group can make the compound a target for nucleophiles, leading to various substitution reactions.Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopropyl]benzene” is a liquid at room temperature . It has a molecular weight of 211.1 . The compound’s InChI code is 1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 , which provides information about its molecular structure.Applications De Recherche Scientifique

Synthesis of Indeno[1,2-c]chromenes

[1-(Bromomethyl)cyclopropyl]benzene reacts with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes in moderate to good yields. This process introduces molecular complexity and diversity efficiently from easily available materials, showcasing the compound's utility in synthesizing complex organic structures (Pan et al., 2014).

Benzene Hydrogenation and Nanoparticle Shape Effects

The compound's related structures have been investigated for their role in benzene hydrogenation, highlighting the significant influence of nanoparticle shape on catalytic selectivity. This research provides insights into the tailored design of catalysts for specific chemical transformations (Bratlie et al., 2007).

Fruit and Vegetable Preservation

Research on 1-methylcyclopropene (1-MCP), a compound with a similar cyclopropyl structure, reveals its effectiveness in inhibiting ethylene perception, thereby prolonging the freshness of fruits and vegetables. This highlights potential applications of cyclopropyl-containing compounds in the agri-food industry (Watkins, 2006).

Organic Synthesis via Cyclopropyl Ring Transformations

Methylenecyclopropanes, similar in structure to [1-(Bromomethyl)cyclopropyl]benzene, undergo reactions leading to diverse organic products, demonstrating the cyclopropyl ring's versatility in organic synthesis. This includes the formation of (cyclobut-1-enylsulfanyl)benzene and related compounds, illustrating the ring's utility in constructing complex molecules (Liu & Shi, 2004).

Carbon Nanocage Synthesis

The synthesis of all-benzene carbon nanocages, which can be seen as an advanced application of cyclopropyl and bromomethyl functional groups in constructing nanoscale materials. These nanocages have unique photophysical properties and high fluorescence quantum yields, suggesting their potential in materials science and nanotechnology (Matsui et al., 2013).

Safety and Hazards

“[1-(Bromomethyl)cyclopropyl]benzene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and using the compound only in well-ventilated areas .

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling .

Mode of Action

In the context of Suzuki–Miyaura coupling, [1-(Bromomethyl)cyclopropyl]benzene can act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This reaction involves the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling, in which this compound can participate, is a fundamental reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and the creation of more complex molecules .

Action Environment

The efficacy and stability of [1-(Bromomethyl)cyclopropyl]benzene, like many chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and tolerant of various functional groups .

Propriétés

IUPAC Name |

[1-(bromomethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRGISSJRXNKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2749455.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)

![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)